[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride
Description
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride: is a chemical compound with the molecular formula C4H11Cl2F3N2O and a molecular weight of 231.04 g/mol . This compound is known for its applications in organic synthesis and potential therapeutic uses in drug development.
Properties
IUPAC Name |
2-(2,2,2-trifluoroethoxy)ethylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9F3N2O.2ClH/c5-4(6,7)3-10-2-1-9-8;;/h9H,1-3,8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPAJSCTXPZZSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCC(F)(F)F)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-(2,2,2-trifluoroethoxy)ethylamine.
Reaction with Hydrazine: The 2-(2,2,2-trifluoroethoxy)ethylamine is then reacted with hydrazine to form the hydrazine derivative.
Formation of Dihydrochloride Salt: The final step involves the conversion of the hydrazine derivative to its dihydrochloride salt form by reacting it with hydrochloric acid.
Chemical Reactions Analysis
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The compound can undergo substitution reactions where the trifluoroethoxy group can be replaced with other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.
Scientific Research Applications
Overview
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride is a chemical compound with the molecular formula C4H11Cl2F3N2O and a molecular weight of 231.04 g/mol. Its unique trifluoroethoxy group imparts distinctive properties that make it valuable in various scientific fields, including chemistry, biology, and medicine.
Chemistry
- Reagent in Organic Synthesis : This compound is utilized as a reagent for synthesizing various organic compounds, particularly hydrazones and other derivatives. Its ability to undergo oxidation and reduction reactions makes it versatile in synthetic pathways .
- Substitution Reactions : The trifluoroethoxy group can be substituted with other functional groups, allowing for the development of new chemical entities with tailored properties .
Biology
- Biological Activity Studies : Research has indicated that hydrazine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The specific interactions of this compound with biomolecules are under investigation for potential therapeutic applications .
- Mechanism of Action : The compound interacts with specific enzymes and receptors, influencing various biochemical pathways such as oxidation-reduction reactions and signal transduction .
Medicine
- Drug Development : The compound is being explored for its potential therapeutic uses. Studies have shown promising results in anticancer screening against breast cancer cell lines, where the presence of the trifluoroethoxy group correlated with enhanced antiproliferative activity .
- Anti-inflammatory Applications : In animal models of arthritis, related hydrazine derivatives have demonstrated significant reductions in inflammation markers, indicating potential for development into anti-inflammatory drugs .
Industry
- Material Development : It is used in the formulation of new materials and chemical processes within industrial applications due to its unique chemical properties .
Case Studies
| Study Type | Findings |
|---|---|
| Antimicrobial Efficacy | Enhanced activity against Mycobacterium tuberculosis was observed in compounds with trifluoromethyl groups compared to non-fluorinated ones. |
| Anticancer Screening | Several hydrazone derivatives exhibited promising antiproliferative activity against breast cancer cell lines due to the trifluoroethoxy group's influence. |
| Anti-inflammatory Effects | Significant reduction in inflammation markers was noted in animal models treated with related hydrazine derivatives. |
Mechanism of Action
The mechanism of action of [2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It affects various biochemical pathways, including those involved in oxidation-reduction reactions and signal transduction.
Comparison with Similar Compounds
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride can be compared with other similar compounds:
Similar Compounds: Compounds like [2-(2,2,2-Trifluoroethoxy)ethyl]amine and [2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine.
Biological Activity
[2-(2,2,2-Trifluoroethoxy)ethyl]hydrazine dihydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities. Hydrazines and their derivatives are known for a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound by reviewing relevant literature, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClFNO
- Molecular Weight : 196.58 g/mol
- IUPAC Name : this compound
The trifluoroethoxy group is notable for its ability to enhance biological activity through improved solubility and bioavailability.
Antimicrobial Activity
Hydrazine derivatives have been reported to exhibit significant antimicrobial properties. A study highlighted the effectiveness of various hydrazone derivatives against different bacterial strains. The incorporation of a trifluoroethoxy group may enhance the compound's interaction with microbial cell membranes, potentially leading to increased antimicrobial efficacy .
| Compound Type | MIC (μg/mL) | Target Organism |
|---|---|---|
| Hydrazone Derivative | 6.25 | Mycobacterium tuberculosis |
| Hydrazone Derivative | 125 | Candida albicans |
Anticancer Activity
Research has indicated that hydrazine derivatives possess anticancer properties. A particular focus has been on their ability to inhibit tumor cell proliferation. For example, studies have shown that certain hydrazone derivatives exhibit IC50 values in the low micromolar range against various cancer cell lines .
| Cell Line | IC50 (μM) | Compound |
|---|---|---|
| A549 | 4-17 | Various hydrazone derivatives |
| MDA-MB-231 | 6.7 | Aryl hydrazone derivatives |
Anti-inflammatory Effects
The anti-inflammatory potential of hydrazine derivatives is also notable. These compounds can modulate inflammatory pathways, making them candidates for developing new anti-inflammatory agents. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
Case Studies
-
Antimicrobial Efficacy Study :
- Researchers synthesized a series of hydrazone derivatives and tested their antimicrobial activity against Mycobacterium tuberculosis. The study found that compounds with trifluoromethyl groups exhibited enhanced activity compared to their non-fluorinated counterparts.
-
Anticancer Screening :
- A screening of various hydrazone derivatives against breast cancer cell lines revealed several candidates with promising antiproliferative activity. The presence of the trifluoroethoxy group was correlated with improved potency.
-
Anti-inflammatory Mechanism :
- A study investigated the anti-inflammatory effects of a related hydrazine derivative in an animal model of arthritis. Results indicated a significant reduction in inflammation markers, suggesting potential therapeutic applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
